3',4',7,8-Tetramethoxyflavone
CAS No.: 65548-55-2
Cat. No.: VC21345550
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65548-55-2 |
---|---|
Molecular Formula | C19H18O6 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one |
Standard InChI | InChI=1S/C19H18O6/c1-21-14-7-5-11(9-17(14)23-3)16-10-13(20)12-6-8-15(22-2)19(24-4)18(12)25-16/h5-10H,1-4H3 |
Standard InChI Key | ZRLWYUNKZNRQLO-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC |
Chemical Structure and Properties
3',4',7,8-Tetramethoxyflavone is identified by the CAS number 65548-55-2 and has a molecular formula of C19H18O6 . This compound has a molecular weight of 342.34 g/mol and features a characteristic flavone structure with four methoxy groups positioned at the 3', 4', 7, and 8 positions . Its IUPAC name is 2-(3,4-dimethoxyphenyl)-7,8-dimethoxy-4H-chromen-4-one, reflecting its structural composition .
Physical and Chemical Characteristics
The compound exists as a solid at room temperature with a melting point of 206-208°C . Its estimated LogP value of 3.030 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that may influence its biological absorption and distribution characteristics . The physical structure consists of a benzopyran core (chromen-4-one) with an attached phenyl ring, characterized by the specific methoxy group arrangements that define its biological activity profile.
Structural Comparison with Related Compounds
Table 1: Comparison of 3',4',7,8-Tetramethoxyflavone with Related Tetramethoxyflavones
Biological Activities and Pharmacological Properties
3',4',7,8-Tetramethoxyflavone demonstrates significant biological activities that have been the subject of various research studies. The compound, referred to as 78-TMF in some scientific literature, has been evaluated for its effects on intestinal cell permeability and enzyme inhibition capabilities .
Transport Efficiency and Cell Permeability
Research on 3',4',7,8-Tetramethoxyflavone has demonstrated its ability to permeate intestinal cell barriers, although with distinct transport characteristics compared to other tetramethoxyflavones. Studies utilizing Caco-2 cell monolayer models, which simulate the intestinal epithelium, have shown that 3',4',7,8-Tetramethoxyflavone (78-TMF) exhibits a transport efficiency of approximately 37.58% after four hours of exposure . This transport efficiency is lower than that observed for hydroxylated tetramethoxyflavones such as 3-hydroxy-2',4',5',7-tetramethoxyflavone (3H7-TMF), which demonstrates superior transport capability .
Table 2: Transport Efficiency Comparison of Tetramethoxyflavones at 4 Hours
Compound | Distribution Percentage (%) | Relative Transport Efficiency |
---|---|---|
3',4',7,8-Tetramethoxyflavone (78-TMF) | 37.58 ± 0.11 | Moderate |
3',4',5,7-Tetramethoxyflavone (57-TMF) | 34.00 ± 0.01 | Low |
3-Hydroxy-2',4',5',7-TMF (3H7-TMF) | >40 (highest) | High |
3-Hydroxy-2',4',5',6-TMF (3H6-TMF) | 39.43 ± 2.50 | Moderate-High |
The presence of hydroxyl groups in tetramethoxyflavone structures significantly enhances transport efficiency across cell membranes. The hydroxylated variants showed approximately 18.54% higher transport efficiency at 1 hour and 22.40% higher efficiency at 4 hours compared to non-hydroxylated tetramethoxyflavones . This suggests that structural modifications such as hydroxylation can substantially influence the bioavailability and cellular uptake of these compounds.
Cytochrome P450 Enzyme Inhibition
3',4',7,8-Tetramethoxyflavone exhibits significant inhibitory effects on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Research has demonstrated that tetramethoxyflavones, including 3',4',7,8-Tetramethoxyflavone, display IC50 values ranging from 0.15 to 108 μM against various CYP isoforms including CYP1A2, CYP2D6, CYP2C9, CYP2C19, and CYP3A4 . This potent inhibition suggests potential food-drug interactions if these compounds are used in medicinal formulations or dietary supplements.
Synthesis and Chemical Reactions
Chemical Reactivity
The chemical reactivity of 3',4',7,8-Tetramethoxyflavone is influenced by its flavone core structure and the presence of multiple methoxy groups. These structural features determine its interaction with various biological systems, particularly its ability to inhibit tubulin polymerization and cytochrome P450 enzymes. The substitution pattern on the A-ring (the benzene portion of the benzopyran structure) significantly influences the biological activity of tetramethoxyflavones .
Research Applications and Significance
Implications for Food Science and Nutrition
The study of tetramethoxyflavones, including 3',4',7,8-Tetramethoxyflavone, has implications for food science and nutrition. These compounds, which can be found in citrus plants, have garnered interest from food scientists and the health food industry due to their promising biological properties . Research suggests that understanding the properties of tetramethoxyflavones can contribute to food nutrition improvement and pharmaceutical food development, particularly through innovative approaches for Citrus waste valorization .
Analytical Methods and Identification
The identification and quantification of 3',4',7,8-Tetramethoxyflavone can be achieved through liquid chromatography-mass spectrometry (LC-MS) techniques. Research has demonstrated that this compound has a specific retention time of approximately 40.31 minutes using ultra-performance liquid chromatography (UPLC) . This analytical approach enables the precise detection and measurement of the compound in various biological samples and experimental settings.
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